[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is an organic compound with the molecular formula C11H13BrO It features a cyclopropane ring substituted with a benzyloxymethyl group and a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with benzyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Another method involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine. This reaction yields various bromomethyl cyclopropane derivatives in excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclopropane derivatives.
Oxidation: Alcohols or ketones.
Reduction: Methyl-substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(bromomethyl)cyclopropane: Similar in structure but with two bromomethyl groups instead of one benzyloxymethyl group.
Cyclopropylmethyl bromide: Lacks the benzyloxymethyl group, making it less complex.
Uniqueness
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is unique due to the presence of both a benzyloxymethyl and a bromomethyl group on the cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C12H15BrO |
---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclopropyl]methoxymethylbenzene |
InChI |
InChI=1S/C12H15BrO/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI-Schlüssel |
WCQALNYIIWYVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(COCC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.